REACTION_CXSMILES
|
[F:1][C:2]1[CH:14]=[CH:13][C:5]2[C:6](=[O:12])[O:7][C:8](=O)[N:9]([CH3:10])[C:4]=2[CH:3]=1.C[O-].[Na+]>CO>[F:1][C:2]1[CH:14]=[CH:13][C:5]([C:6]([O:7][CH3:8])=[O:12])=[C:4]([NH:9][CH3:10])[CH:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
FC1=CC2=C(C(OC(N2C)=O)=O)C=C1
|
Name
|
|
Quantity
|
103 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
sodium methoxide
|
Quantity
|
0.06 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
DISTILLATION
|
Details
|
The mixture was distilled in vacuo
|
Type
|
CUSTOM
|
Details
|
to remove solvent
|
Type
|
CUSTOM
|
Details
|
give the product as a residue
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC(=C(C(=O)OC)C=C1)NC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |